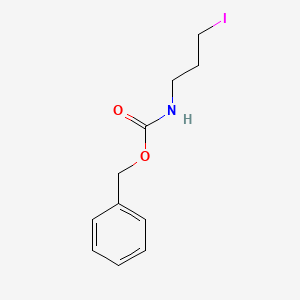

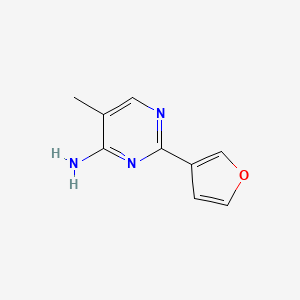

(3-(Pyrimidin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of(3-(Pyrimidin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone contributes to its versatility in scientific research. The pyrimidin-2-yloxy and piperidin-1-yl groups are likely key components of its structure. Chemical Reactions Analysis

While specific chemical reactions involvingThis compound are not available, compounds with a piperidine nucleus have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Applications De Recherche Scientifique

Metabolic Pathways and Pharmacokinetics

The compound's pharmacokinetics and metabolism have been studied in various species, including rats, dogs, and humans. Notably, PF-00734200, a dipeptidyl peptidase IV inhibitor with a similar structure, shows that the majority of the administered dose is recovered in the urine of dogs and humans and in the feces of rats. Absorption is rapid across species, with the parent drug constituting a significant portion of circulating radioactivity. Metabolism predominantly involves hydroxylation, amide hydrolysis, N-dealkylation, and phase II pathways like glucuronidation. These insights highlight the compound's elimination pathways and potential for human application in treating type 2 diabetes (Sharma et al., 2012).

Antimicrobial Activity

Research has synthesized and tested various derivatives for antimicrobial efficacy. One study focused on synthesizing new pyridine derivatives, demonstrating variable and modest antimicrobial activity against bacteria and fungi. This suggests potential applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Synthesis of Novel Compounds

Efforts in synthetic chemistry have led to the creation of functionalized novel compounds like 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol. These compounds are synthesized through processes like the ANRORC reaction, indicating the chemical versatility and potential for discovering new pharmacologically active molecules (Sambaiah et al., 2017).

Potential in Diabetes Treatment

Another study highlights the development of a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor, indicating its therapeutic potential in treating type 2 diabetes. This reflects the broader application of such compounds in medicinal chemistry and drug development (Ammirati et al., 2009).

Anticancer and Antimicrobial Agents

Several studies have synthesized compounds with significant anticancer and antimicrobial activities. For example, novel pyrazole derivatives demonstrated higher anticancer activity than doxorubicin, a reference drug. This underlines the potential of such chemical structures in developing treatments for cancer and infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , and piperidine derivatives have been used in the design of drugs for more than twenty classes of pharmaceuticals .

Mode of Action

Similar compounds have been shown to interact with their targets and cause changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Result of Action

Similar compounds have been shown to have a broad spectrum of biological activities .

Propriétés

IUPAC Name |

(2-methylphenyl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-13-6-2-3-8-15(13)16(21)20-11-4-7-14(12-20)22-17-18-9-5-10-19-17/h2-3,5-6,8-10,14H,4,7,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRFZMDUUCLSOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Benzoylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2743988.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B2743990.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2743996.png)

![1-(4-Chlorobenzoyl)-8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2743997.png)

![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2744003.png)

![3-(2-chlorophenyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2744009.png)

![2-((5-ethylthiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2744011.png)